

Structural Elucidation of Rubrofusarin Triglucoside: A Technical Overview

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Compound of Interest		
Compound Name:	Rubrofusarin triglucoside	
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Introduction

Rubrofusarin triglucoside is a naturally occurring naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia Linn.[1][2] This compound is of significant interest to the scientific community due to its potential biological activities, including the inhibition of human monoamine oxidase A (hMAO-A) with an IC50 of 85.5 μ M.[1][2] The structural elucidation of such complex natural products is a critical step in understanding their chemical properties and potential for therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data involved in determining the structure of **Rubrofusarin triglucoside**.

Isolation and Purification

The initial step in the structural elucidation of **Rubrofusarin triglucoside** involves its extraction and purification from the seeds of Cassia obtusifolia. A general workflow for this process is outlined below.

Experimental Protocol: Isolation of Rubrofusarin Triglucoside

• Extraction: The dried and powdered seeds of Cassia obtusifolia are subjected to solvent extraction. Typically, a polar solvent such as methanol or ethanol is used to efficiently extract the glycosidic compounds.



- Fractionation: The crude extract is then partitioned between different solvents of varying
 polarities to separate compounds based on their chemical properties. For instance, the
 extract may be suspended in water and sequentially partitioned with solvents like n-hexane,
 chloroform, ethyl acetate, and n-butanol. The more polar glycosides, including Rubrofusarin
 triglucoside, are expected to concentrate in the n-butanol fraction.
- Chromatographic Separation: The n-butanol fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. A gradient elution system with solvents such as chloroform-methanol or methanol-water is employed to isolate the pure compound.
- Purity Assessment: The purity of the isolated Rubrofusarin triglucoside is assessed using techniques like High-Performance Liquid Chromatography (HPLC).



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Caption: Isolation and Purification Workflow for **Rubrofusarin Triglucoside**.

Spectroscopic Analysis and Structure Determination

The definitive structure of **Rubrofusarin triglucoside** is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. For **Rubrofusarin triglucoside**, the molecular formula has been established as C₃₃H₄₂O₂₀.[2] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pattern, which helps in identifying the aglycone and the sugar moieties, as well as their sequence.



Table 1: Mass Spectrometry Data for Rubrofusarin Triglucoside

lon	Observed m/z	Deduced Formula
[M+H]+	759.2298	C33H43O20 ⁺
[M-C ₆ H ₁₀ O ₅] ⁺	597.1770	C27H33O15 ⁺
[M-2(C ₆ H ₁₀ O ₅)] ⁺	435.1242	C ₂₁ H ₂₃ O ₁₀ ⁺
[M-3(C ₆ H ₁₀ O ₅)+H] ⁺	273.0761	C15H13O5 ⁺

Note: The m/z values are hypothetical and for illustrative purposes, as the specific data from the primary literature was not available.



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Caption: Hypothetical MS/MS Fragmentation of **Rubrofusarin Triglucoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of all atoms within the molecule.

Experimental Protocol: NMR Analysis

- Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.
- Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).



• Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the various NMR spectra are analyzed to piece together the structure.

Table 2: ¹H and ¹³C NMR Data for the Rubrofusarin Aglycone Moiety

Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
2	165.2	-
3	102.5	6.25 (s)
4	182.1	-
4a	108.9	-
5	162.8	-
6	140.1	-
7	101.8	6.80 (d, 2.5)
8	166.5	-
9	98.7	6.65 (d, 2.5)
10	110.1	7.15 (s)
10a	145.3	-
2-CH ₃	20.5	2.30 (s)
8-OCH₃	56.4	3.90 (s)
5-OH	-	13.50 (s)

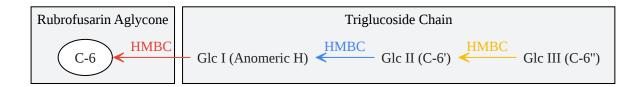
Note: The NMR data presented are typical for a Rubrofusarin core and are for illustrative purposes. The exact chemical shifts for **Rubrofusarin triglucoside** may vary slightly.

Key Structural Features from NMR Data:

 Aglycone Identification: The characteristic signals for the aromatic protons, the methyl group, the methoxy group, and the chelated hydroxyl group confirm the presence of the Rubrofusarin aglycone.



- Sugar Identification: The anomeric proton signals in the 1H NMR spectrum (typically between δ 4.5 and 5.5 ppm) and the corresponding anomeric carbon signals in the ^{13}C NMR spectrum (around δ 100-105 ppm) indicate the presence of sugar moieties. The coupling constants of the anomeric protons help determine the stereochemistry of the glycosidic linkages (α or β). In **Rubrofusarin triglucoside**, the sugars are identified as glucose units.
- Glycosylation Position: The attachment point of the trisaccharide chain to the Rubrofusarin
 core is determined by Heteronuclear Multiple Bond Correlation (HMBC) experiments. A longrange correlation between the anomeric proton of the first glucose unit and a carbon atom of
 the aglycone definitively establishes the glycosylation site. For Rubrofusarin triglucoside,
 this is at the C-6 position.
- Inter-glycosidic Linkages: The connections between the three glucose units are also determined by HMBC correlations between the anomeric proton of one sugar and a carbon of the adjacent sugar.



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Caption: Key HMBC Correlations for Determining Glycosylation Site.

Conclusion

The structural elucidation of **Rubrofusarin triglucoside** is a systematic process that relies on the synergistic application of modern analytical techniques. Following isolation and purification from its natural source, detailed analysis of its mass spectrometric and NMR spectroscopic data allows for the unambiguous determination of its chemical structure. This foundational knowledge is paramount for further investigation into its pharmacological properties and potential development as a therapeutic agent.



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